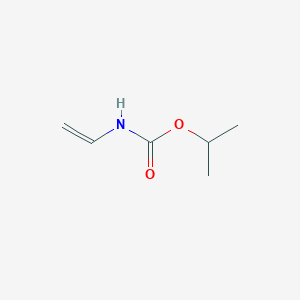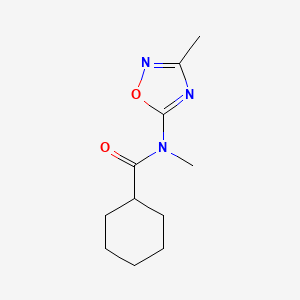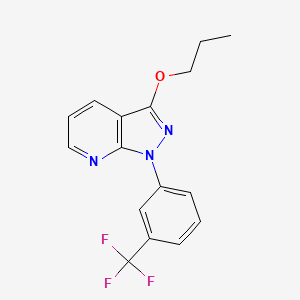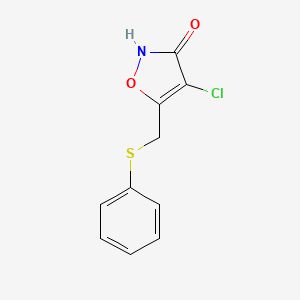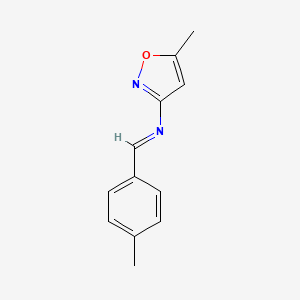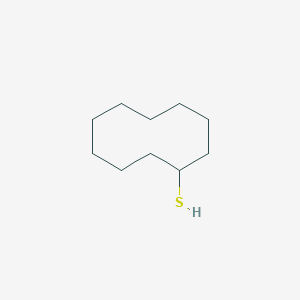
Cyclodecanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodecanethiol is an organic compound with the molecular formula C₁₀H₂₀S. It is a member of the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is a colorless liquid with a strong, unpleasant odor, typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclodecanethiol can be synthesized through several methods. One common method involves the free-radical reaction of cyclodecane with carbon disulfide as a sulfur source. Another method includes the hydrogenation of cyclodecanone in the presence of hydrogen sulfide over a metal sulfide catalyst. Additionally, this compound can be obtained by the addition of hydrogen sulfide to cyclodecene in the presence of a nickel sulfide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of cyclodecanone with hydrogen sulfide over a metal sulfide catalyst. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cyclodecanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclodecanesulfonic acid.
Reduction: It can be reduced to form cyclodecane.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanesulfonic acid.
Reduction: Cyclodecane.
Substitution: Various substituted cyclodecane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Cyclodecanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of cyclodecanethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfide bonds with other thiols. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparación Con Compuestos Similares
Cyclodecanethiol can be compared with other thiol compounds such as cyclohexanethiol and cyclododecanethiol. While all these compounds share the thiol functional group, they differ in the length and structure of their carbon chains. This compound is unique due to its ten-carbon ring structure, which imparts different chemical and physical properties compared to its counterparts .
List of Similar Compounds
- Cyclohexanethiol
- Cyclododecanethiol
- Decanethiol
This compound’s unique ring structure and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
114460-54-7 |
|---|---|
Fórmula molecular |
C10H20S |
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
cyclodecanethiol |
InChI |
InChI=1S/C10H20S/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 |
Clave InChI |
LRHHDROFNGSHHB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(CCCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
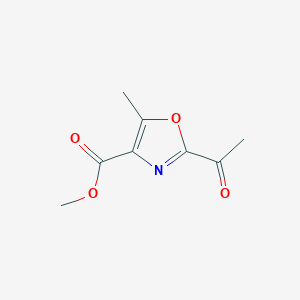
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
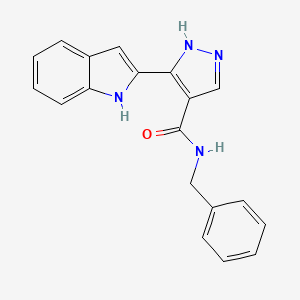
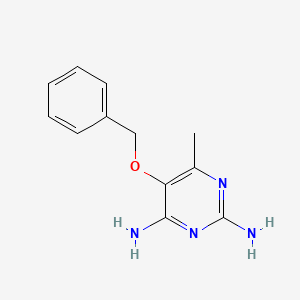
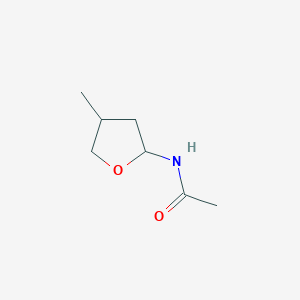
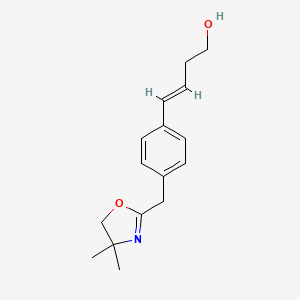

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
